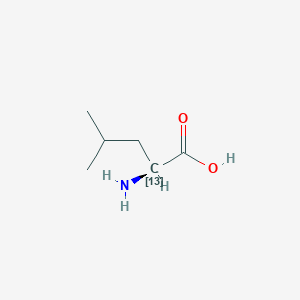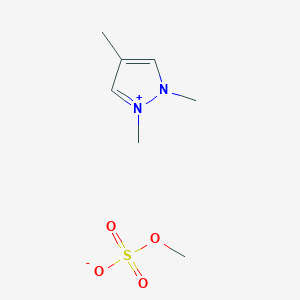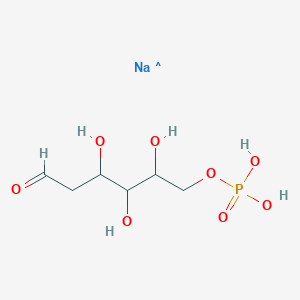
2,3-dihydro-1,8-naphthyridin-4(1H)-one
Overview
Description
2,3-dihydro-1,8-naphthyridin-4(1H)-one, also known as Dihydronaphthyridinone, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is structurally similar to quinolones, which are a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. However, Dihydronaphthyridinone has shown to have a broader range of biological activities, making it a promising lead compound for the development of novel therapeutics.
Scientific Research Applications
Antitumor Agents
- 2-aryl-1,8-naphthyridin-4(1H)-ones, including 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives, have shown significant cytotoxic effects against various human tumor cell lines. These compounds inhibit tubulin polymerization, making them potential anticancer drug candidates (Chen et al., 1997).
Synthesis Methods
- New synthetic routes for 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been developed. This includes microwave-activated inverse electron-demand Diels–Alder reactions, contributing to efficient synthetic processes for these compounds (Fadel et al., 2014).
Bioactive Compounds Synthesis
- Efficient synthesis methods for 1,8-naphthyridin-2(1H)-ones have been applied in creating leukotriene release inhibitors, indicating potential applications in treating inflammatory conditions (Nyce et al., 1991).
Chemical Transformation Studies
- Studies on the methylamination of 3-nitro-1,8-naphthyridines using liquid methylamine and potassium permanganate have provided insights into the chemical transformation processes of these compounds (Woźniak et al., 1997).
Organic Semiconductor Materials
- 4,8-Substituted 1,5-naphthyridines, related to 1,8-naphthyridin-4(1H)-ones, have been synthesized and characterized for their opto-electrical properties, indicating their potential use in organic semiconductor materials (Wang et al., 2012).
Selective Fluorescence Signalling
- 1,8-Naphthyridine-based molecular probes have been developed for selective fluorescence signalling of toxic cadmium, demonstrating the potential of these compounds in environmental monitoring and toxicology (Mashraqui et al., 2010).
properties
IUPAC Name |
2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXFIOPGKDBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601043 | |
| Record name | 2,3-Dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
CAS RN |
676515-33-6 | |
| Record name | 2,3-Dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














